2-Acetamido-4-(chloromethyl)thiazole

Description

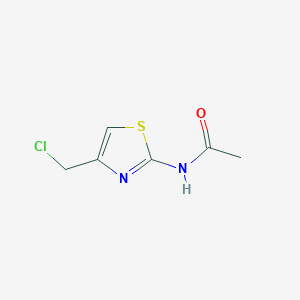

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUKMHXINQOFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225574 | |

| Record name | 2-Acetamido-4-chloromethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-59-5 | |

| Record name | 2-Acetamido-4-chloromethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-4-chloromethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SR5XA2HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Acetamido 4 Chloromethyl Thiazole and Its Derivatives

Established Synthetic Routes for the Thiazole (B1198619) Core

The construction of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to this important scaffold. These methods are crucial for the synthesis of a wide array of thiazole derivatives, including the precursors to 2-acetamido-4-(chloromethyl)thiazole.

Hantzsch Thiazole Synthesis and its Adaptations for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most common and versatile method for the synthesis of thiazole derivatives. encyclopedia.pubresearchgate.netchemicalbook.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. ias.ac.in

For the preparation of 2-aminothiazoles, a significant adaptation of this method is employed, where thiourea (B124793) or its derivatives are used in place of a simple thioamide. encyclopedia.pubresearchgate.net The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an intermediate which then undergoes cyclization and dehydration to yield the 2-aminothiazole (B372263) ring. researchgate.netnih.gov

The reaction can be summarized as follows:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| α-Haloketone | Thiourea | 2-Aminothiazole |

This method is highly adaptable, allowing for the synthesis of a wide range of substituted 2-aminothiazoles by varying the starting α-haloketone and thiourea. rsc.org

Cook-Heilborn Method for 2-Aminothiazole Derivatives

The Cook-Heilborn synthesis provides a route to 5-aminothiazole derivatives. This method, discovered by Alan H. Cook and Sir Ian Heilbron, involves the reaction of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions. wikipedia.organalis.com.myyoutube.com

The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. wikipedia.org This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, leading to the formation of the 5-aminothiazole ring after tautomerization. wikipedia.org The choice of reactants allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring. wikipedia.org

A general representation of the Cook-Heilborn synthesis is shown below:

| α-Amino Compound | Sulfur Source | Product Type |

|---|---|---|

| α-Aminonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole |

| α-Aminonitrile | Isothiocyanate | 2-Substituted-5-aminothiazole |

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas

This category encompasses the broader class of reactions of which the Hantzsch synthesis is the most prominent example. The fundamental reaction involves the condensation of an α-halocarbonyl compound with a compound containing a thioamide or thiourea functional group. encyclopedia.pubresearchgate.netorganic-chemistry.org The versatility of this approach lies in the wide variety of commercially available or readily synthesized α-halocarbonyls (including α-haloketones, α-haloaldehydes, and α-haloesters) and thioamides/thioureas. colab.ws

The reaction mechanism consistently proceeds through an initial S-alkylation of the thioamide/thiourea by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov This method is a cornerstone for the synthesis of diversely substituted thiazoles, including those with amino groups at the 2-position, which are crucial for further derivatization. rsc.org

Specific Synthesis of this compound

The synthesis of the target compound, this compound, can be achieved through specific applications and modifications of the general synthetic principles outlined above.

Reaction of 2-Aminothiazole with Chloroacetic Acid

One direct approach to introduce the acetamido and chloromethyl functionalities involves a two-step process starting from a pre-formed thiazole ring. A common precursor is 2-aminothiazole. The amino group of 2-aminothiazole can be acylated using chloroacetyl chloride in the presence of a base, such as potassium carbonate, to form 2-chloro-N-(thiazol-2-yl)acetamide. ijpsr.comresearchgate.net

This intermediate, a chloroacetamide derivative of 2-aminothiazole, possesses the necessary components for further functionalization. researchgate.netresearchgate.net While this method directly yields a chloroacetamide, subsequent steps would be required to introduce the chloromethyl group at the 4-position of the thiazole ring, which is not a direct outcome of this initial acylation.

Reaction between Acetyl Thiourea and Chlorinated Carbonyl Compounds

A more direct and efficient route to this compound is a variation of the Hantzsch synthesis. This method utilizes N-acetylthiourea as the thioamide component and a chlorinated carbonyl compound, specifically 1,3-dichloroacetone (B141476). ias.ac.innih.gov

The reaction proceeds via the nucleophilic attack of the sulfur atom of N-acetylthiourea on one of the electrophilic carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration, characteristic of the Hantzsch synthesis, to directly form the this compound ring. nih.gov The use of 1,3-dichloroacetone is crucial as it provides the carbon backbone for the thiazole ring and directly incorporates the chloromethyl group at the 4-position.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| N-Acetylthiourea | 1,3-Dichloroacetone | This compound |

This one-pot synthesis is an effective method for the preparation of the target compound, leveraging the principles of the Hantzsch reaction with appropriately functionalized starting materials.

Synthesis via Allyl Isothiocyanate Derivatives and Chlorinating Agents

A fundamental approach to constructing the 4-(chloromethyl)thiazole core involves the cyclization of allyl isothiocyanate derivatives using chlorinating agents. This method is particularly effective for creating the 2-chloro-5-(chloromethyl)thiazole intermediate, which can be further modified. The reaction typically proceeds via chlorination and subsequent intramolecular cyclization.

The process often starts with an allyl isothiocyanate or a related precursor like 3-chloro-1-propenylisothiocyanate. semanticscholar.org The choice of chlorinating agent is critical to the reaction's success. Agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are commonly employed. The reaction is typically carried out in an inert solvent, for example, a halogenated hydrocarbon like dichloromethane, chloroform (B151607), or carbon tetrachloride, often at reduced temperatures to control the reaction's exothermicity.

For instance, the reaction of 2-chloroallyl isothiocyanate with sulfuryl chloride, followed by heating, yields 2-chloro-5-(chloromethyl)thiazole. semanticscholar.org Similarly, 1,3-dichloropropene (B49464) can be converted to 3-chloro-1-propenylisothiocyanate, which upon chlorination, also produces 2-chloro-5-(chloromethyl)thiazole. semanticscholar.org While this route directly produces a 2-chloro derivative rather than the 2-acetamido compound, the resulting 2-chloro-5-(chloromethyl)thiazole is a versatile intermediate. The chloro group at the C2 position can be subjected to nucleophilic substitution to introduce an amino group, which is then acetylated to yield the final target molecule, this compound.

Chloroacetylation of 2-Aminothiazole Derivatives

A more direct route to introduce the acetamido group at the C2 position is through the chloroacetylation of 2-aminothiazole precursors. This method involves the acylation of a pre-formed 2-aminothiazole ring that already contains the desired substituent at the C4 position.

The reaction typically involves treating a 2-aminothiazole derivative with chloroacetyl chloride in the presence of a base. The base, such as potassium carbonate (K₂CO₃), acts as a scavenger for the hydrochloric acid byproduct generated during the acylation. The choice of solvent is crucial for reaction efficiency, with chloroform being a commonly used medium. This reaction results in the formation of a 2-chloro-N-(thiazol-2-yl) acetamide (B32628) intermediate.

This strategy is valuable for producing key intermediates that can be further elaborated. For example, 2-amino-thiazole-5-carboxylic acid phenylamides can react with chloroacetyl chloride to afford crucial chloroacetamide derivatives. These intermediates serve as building blocks for more complex molecules, often through substitution reactions involving the newly introduced chloroacetyl group. Furthermore, an environmentally friendly approach describes the acetylation of 2-aminothiazoles with acetic anhydride (B1165640) under solvent-free and catalyst-free conditions, highlighting a green alternative for this transformation. scielo.br

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. For the synthesis of thiazole derivatives like this compound, advanced approaches incorporating green chemistry principles, such as one-pot multicomponent reactions, microwave assistance, and catalyst-free conditions, have been developed.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing intermediate isolation steps, reducing solvent waste, and saving time. The Hantzsch thiazole synthesis, the most widely known method for preparing the thiazole ring, is well-suited for a multicomponent approach. nih.gov

In a typical one-pot Hantzsch synthesis, an α-haloketone, a thioamide-containing compound (like thiourea or a substituted thioamide), and often another component are combined. This approach allows for the direct construction of highly substituted thiazoles. For instance, a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes can yield complex Hantzsch thiazole derivatives. bepls.com Such strategies provide a convergent and atom-economical pathway to the thiazole core, which can be designed to incorporate the necessary functionalities for this compound.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. figshare.com This technology is particularly effective for the synthesis of heterocyclic compounds, including thiazoles.

The Hantzsch thiazole synthesis and its variations have been successfully adapted to microwave conditions. For example, the reaction of α-diazoketones with thiourea can be carried out under microwave irradiation to produce 2-aminothiazoles efficiently. bepls.com Another green microwave-assisted protocol involves the catalyst-free, one-pot, three-component reaction of a carbonyl compound, thiosemicarbazide, and an alpha-haloketone to yield hydrazinyl thiazole derivatives in seconds. nih.gov The treatment of ethyl bromopyruvate with thioamides under microwave irradiation without a catalyst also provides a rapid and high-yielding method for thiazole synthesis. figshare.com These examples demonstrate the significant advantages of microwave assistance in creating the thiazole scaffold, aligning with the principles of green chemistry by reducing energy consumption and reaction times. bepls.comfigshare.com

| Method | Reactants | Conditions | Time | Yield | Reference |

| Conventional | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Reflux | 5-8 h | Good | bepls.com |

| Microwave | Carbonyl compounds, thiosemicarbazide, alpha-haloketones | Microwave, Solvent-free | 30-175 s | Excellent | nih.gov |

| Microwave | Ethyl bromopyruvate, thioamides | Microwave, Catalyst-free | Minutes | High | figshare.com |

| Microwave | Propargylamines, isothiocyanates | Microwave, p-TSA, DCE | 10 min | 47-78% | bepls.com |

Developing reactions that proceed without the need for a catalyst is a key goal of green chemistry, as it simplifies product purification and avoids the use of potentially toxic or expensive metals. Several methods for thiazole synthesis have been developed that operate under catalyst-free conditions.

The classic Hantzsch condensation of α-haloketones with thiourea can be performed efficiently without a catalyst, often under solvent-free conditions, by simply heating the reactants. nih.govorganic-chemistry.org This eco-friendly approach provides 2-aminothiazoles in good yields after a simple workup. organic-chemistry.org Another catalyst-free method involves the reaction of α-diazoketones and thiourea in PEG-400 at 100 °C. bepls.com Furthermore, a catalyst-free heterocyclization has been developed for the synthesis of 2,4-disubstituted-5-acylamino-1,3-thiazoles from α-chloroglycinates and thiobenzamides or thioureas under mild conditions. researchgate.netnih.gov These methods demonstrate that the inherent reactivity of the starting materials is often sufficient to drive the formation of the thiazole ring, making them attractive for sustainable chemical manufacturing.

Derivatization Strategies of this compound

This compound is a valuable scaffold for chemical library synthesis due to the reactive chloromethyl group at the C4 position. This group serves as a versatile handle for introducing a wide range of functional groups through derivatization reactions.

The primary strategy for derivatization involves the nucleophilic substitution of the chloride atom in the chloromethyl moiety. The carbon atom of the chloromethyl group is electrophilic and readily reacts with various nucleophiles. A prominent example of this strategy is the reaction of this compound or its analogues with secondary amines. This reaction, typically carried out in the presence of a base like K₂CO₃, leads to the formation of a diverse array of 2-acetamido-4-(aminomethyl)thiazole derivatives. This approach allows for the systematic modification of the molecule to explore structure-activity relationships, which is a cornerstone of drug discovery.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the C-4 position of the thiazole ring is an excellent electrophilic site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the formation of new bonds with a wide range of nucleophiles. This reactivity is a cornerstone for elaborating the molecular structure.

The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion. masterorganicchemistry.com This method is highly efficient for creating new carbon-heteroatom bonds. Common nucleophiles include amines, thiols, alkoxides, and carboxylates, leading to the corresponding amines, thioethers, ethers, and esters.

For instance, the reaction of this compound with a primary or secondary amine would yield a 4-(aminomethyl) derivative. Similarly, reaction with a thiol or thiolate anion produces a 4-(thiomethyl) derivative. This strategy is analogous to the reactivity observed in similar structures like 2-chloro-5-chloromethylthiazole, where the aliphatic chlorine is readily displaced by anions such as formate. semanticscholar.org The synthesis of complex acetamides through the alkylation of potassium salts with N-hetaryl-2-chloroacetamides further illustrates the broad applicability of this type of substitution reaction. nih.gov

| Nucleophile (Nu-H) | Product Structure | Product Class | Reference |

|---|---|---|---|

| R-NH₂ (Amine) | 2-Acetamido-4-((R-amino)methyl)thiazole | Secondary Amine Derivative | nih.gov |

| R-SH (Thiol) | 2-Acetamido-4-((R-thio)methyl)thiazole | Thioether | nih.gov |

| R-OH (Alcohol) | 2-Acetamido-4-((R-oxy)methyl)thiazole | Ether | semanticscholar.org |

| R-COOH (Carboxylic Acid) | 2-Acetamido-4-(((R-carbonyl)oxy)methyl)thiazole | Ester | semanticscholar.org |

Acylation Reactions at the Acetamide Group

The acetamide group (-NHCOCH₃) at the C-2 position possesses a reactive N-H bond. While the nitrogen lone pair is delocalized into the carbonyl group, rendering it less nucleophilic than a simple amine, it can still undergo further acylation under specific conditions. This typically requires deprotonation with a suitable base to form a more nucleophilic amide anion, which can then react with an acylating agent like an acyl chloride or anhydride.

Studies on the acylation of related 2-amino-4-chlorothiazole (B36688) have shown that the reaction can be complex, sometimes yielding a bis-acylated product. nih.govresearchgate.net This indicates that the nitrogen atom of the initially formed acetamide can be acylated a second time. The formation of such bis-acylamino derivatives highlights the potential for further functionalization at this position, leading to imide-type structures. nih.govresearchgate.net The choice of reaction conditions, including the base and solvent, is critical to control the extent of acylation and avoid unwanted side reactions. researchgate.net

| Acylating Agent | Base | Potential Product | Reference |

|---|---|---|---|

| R-COCl (Acyl Chloride) | Et₃N (Triethylamine) | N-(4-(chloromethyl)thiazol-2-yl)-N-acylacetamide | nih.govresearchgate.net |

| (RCO)₂O (Anhydride) | Pyridine (B92270) | N-(4-(chloromethyl)thiazol-2-yl)-N-acylacetamide | researchgate.net |

Condensation Reactions with Amines or Thiols

Condensation reactions are fundamental in building complex molecules, often involving the joining of two reactants with the elimination of a small molecule like water or hydrogen chloride. In the context of this compound, the chloromethyl group is the primary site for condensation-type reactions with amines and thiols. This process, which is mechanistically a nucleophilic substitution, serves as a powerful tool for linking the thiazole core to other molecular fragments.

The reaction of the chloromethyl group with an amine (R-NH₂) or a thiol (R-SH) leads to the formation of a new C-N or C-S bond, respectively, with the concurrent elimination of HCl. This strategy is widely used in the synthesis of biologically active compounds where the thiazole moiety is connected to other heterocyclic or aromatic systems. The synthesis of various benzothiazole (B30560) derivatives often relies on condensation reactions as the key ring-forming step, for example, by reacting 2-aminothiophenols with aldehydes or carboxylic acids. mdpi.commdpi.com While this refers to the formation of the ring itself, the principle of using condensation to build complexity is directly applicable to the derivatization of the chloromethyl group.

| Reactant | Product | Bond Formed | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-(4-((R-amino)methyl)thiazol-2-yl)acetamide | C-N | mdpi.com |

| Thiol (R-SH) | N-(4-((R-thio)methyl)thiazol-2-yl)acetamide | C-S | mdpi.com |

| 2-Aminothiophenol | N-(4-(((2-aminophenyl)thio)methyl)thiazol-2-yl)acetamide | C-S | mdpi.com |

Functionalization at the Thiazole Ring (e.g., C-5 position)

Beyond the substituents at positions 2 and 4, the thiazole ring itself can undergo further functionalization. In 2-substituted aminothiazoles, the C-5 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. ias.ac.in The acetamido group at C-2 is an activating group that directs incoming electrophiles to the C-5 position.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of 2-acetamido-5-methylthiazole (B112850) has been shown to yield the 2-acetamido-4-nitro-5-methylthiazole product. ias.ac.in In another interesting case, the nitration of 2-acetamido-5-bromothiazole (B1267638) results in the replacement of the bromine atom at C-5 by a nitro group, a reaction known as ipso substitution. ias.ac.in More modern methods, such as palladium-catalyzed direct C-H functionalization, have also been developed to introduce groups like aryl or alkenyl moieties at the C-5 position with high regioselectivity, offering a versatile route to highly decorated thiazole derivatives. rsc.org

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(4-(chloromethyl)-5-nitrothiazol-2-yl)acetamide | ias.ac.in |

| Bromination | NBS (N-Bromosuccinimide) | N-(5-bromo-4-(chloromethyl)thiazol-2-yl)acetamide | ias.ac.in |

| C-H Alkenylation | Alkene, Pd catalyst | N-(4-(chloromethyl)-5-alkenylthiazol-2-yl)acetamide | rsc.org |

Advanced Spectroscopic Analysis and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-Acetamido-4-(chloromethyl)thiazole. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete picture of the molecular structure can be assembled.

¹H NMR Spectral Assignments for Protons

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Based on the structure of this compound, distinct signals are predicted for the protons of the acetamido group, the chloromethyl group, and the thiazole (B1198619) ring. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The thiazole ring proton (H-5) would present as a sharp singlet, while the methyl and methylene (B1212753) protons of the acetamido and chloromethyl groups, respectively, would also appear as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Amide) | ~10.0 - 12.0 | Broad Singlet |

| H-5 (Thiazole) | ~7.0 - 7.5 | Singlet |

| CH₂ (Chloromethyl) | ~4.6 - 5.0 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Assignments for Carbon Atoms

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the acetamido group is predicted to resonate at the lowest field (highest ppm value). The carbons of the thiazole ring (C-2, C-4, and C-5) will have characteristic shifts, with C-2 typically appearing at a lower field due to its position between two heteroatoms. asianpubs.org The chloromethyl carbon and the acetyl methyl carbon are expected in the aliphatic region of the spectrum. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~168 - 172 |

| C-2 (Thiazole) | ~158 - 162 |

| C-4 (Thiazole) | ~148 - 152 |

| C-5 (Thiazole) | ~110 - 115 |

| CH₂ (Chloromethyl) | ~40 - 45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. asianpubs.orgoregonstate.educompoundchem.com

2D NMR Techniques for Connectivity and Ring Closure

To unambiguously confirm the assignments made in the 1D spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ethz.ch

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a correlation between the singlet at ~4.8 ppm (CH₂) and the carbon signal at ~42 ppm, and between the singlet at ~2.3 ppm (CH₃) and the carbon signal at ~24 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (CH₃) to the carbonyl carbon (C=O), confirming the acetyl group.

A correlation from the amide proton (NH) to the C-2 carbon of the thiazole ring, establishing the point of attachment of the acetamido group.

Correlations from the methylene protons (CH₂) to the C-4 and C-5 carbons of the thiazole ring, confirming the position of the chloromethyl group.

Correlations from the thiazole proton (H-5) to the C-4 and C-2 carbons, confirming the ring structure.

These 2D NMR experiments provide definitive proof of the molecular structure by mapping out the complete bonding network.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to the stretching and bending vibrations of specific functional groups, serving as a molecular fingerprint. researchgate.net

Characteristic Vibrational Bands for Functional Groups (e.g., NH, C=O, C=N)

The spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. nih.goviitm.ac.in

N-H Stretch: A prominent band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch (Amide I): A strong absorption, characteristic of the carbonyl group in the amide, is predicted to appear around 1670-1690 cm⁻¹. ekb.eg

N-H Bend (Amide II): The bending vibration of the N-H bond, coupled with C-N stretching, typically appears in the 1530-1570 cm⁻¹ region.

C=N and C=C Stretching: The thiazole ring gives rise to characteristic stretching vibrations for the C=N and C=C bonds, which are typically observed in the 1450-1650 cm⁻¹ range. nih.gov

C-S Stretch: The stretching vibration of the carbon-sulfur bond within the thiazole ring is expected to produce a weaker band, often found in the 600-800 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration of the chloromethyl group is anticipated in the 650-800 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Amide C=O | Stretch (Amide I) | 1670 - 1690 |

| Amide N-H | Bend (Amide II) | 1530 - 1570 |

| Thiazole Ring | C=N / C=C Stretch | 1450 - 1650 |

| Thiazole Ring | C-S Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. libretexts.org The molecular formula for this compound is C₆H₇ClN₂OS, with a calculated molecular weight of approximately 190.65 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. Due to the presence of a chlorine atom, a characteristic isotopic pattern is expected for any chlorine-containing fragment. This pattern consists of two peaks, (M) and (M+2), with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. researchgate.net

The fragmentation of the molecular ion provides further structural confirmation. Plausible fragmentation pathways include: libretexts.orgnih.gov

Loss of a chloromethyl radical: Cleavage of the C-C bond between the thiazole ring and the chloromethyl group would result in a significant fragment ion [M - CH₂Cl]⁺.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a ketene molecule (CH₂=C=O) from the acetamido group.

Thiazole ring cleavage: The heterocyclic ring can also undergo fragmentation, leading to smaller, characteristic ions. researchgate.net

The analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. By determining the mass percentages of each element, researchers can confirm that the synthesized product has the expected atomic composition. For this compound, with the molecular formula C6H7ClN2OS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

This analysis is typically performed via combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the original composition. The results are then compared to the calculated theoretical values. For a pure sample, the experimentally found percentages should closely match the calculated values, typically within a ±0.4% margin, to confirm its elemental integrity. nih.gov While this is a standard procedure, specific experimental data for this compound were not available in the reviewed literature. The theoretical values, however, provide a crucial benchmark for any future experimental verification.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 37.81% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.70% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.60% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.70% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.40% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.82% |

| Total Molecular Weight | 190.65 g/mol | 100.00% |

Computational Spectroscopic Predictions (e.g., DFT-Calculated Spectra)

In modern chemical analysis, computational methods are indispensable for structural elucidation, often used in tandem with experimental techniques. Density Functional Theory (DFT) has become a powerful tool for predicting the spectroscopic properties of molecules, providing a theoretical framework to understand and verify experimental results. researchgate.netnih.gov For complex molecules like this compound, DFT calculations can predict vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra with a high degree of accuracy. researchgate.net

The methodology involves optimizing the molecule's geometry to find its most stable energetic state. Following this, calculations using specific functionals and basis sets, such as the widely used B3LYP functional with a 6-311G(d,p) basis set, can simulate the molecule's vibrational frequencies. epu.edu.iqresearchgate.net These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with an experimental FT-IR spectrum. researchgate.net A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed molecular structure. researchgate.net

While specific DFT-calculated spectra for this compound are not detailed in the surveyed literature, the application of this methodology is standard practice. The table below illustrates the type of data generated from such a computational analysis and how it would be correlated with experimental findings to assign specific vibrational modes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Theoretical) | Experimental Frequency (cm⁻¹) (Observed) |

|---|---|---|---|

| N-H Stretch | Amide | Data not available | Data not available |

| C=O Stretch | Amide | Data not available | Data not available |

| C=N Stretch | Thiazole Ring | Data not available | Data not available |

| C-Cl Stretch | Chloromethyl Group | Data not available | Data not available |

| C-S Stretch | Thiazole Ring | Data not available | Data not available |

This table is illustrative of the data format used in computational spectroscopic analysis; specific values for the target compound are not available in the cited literature.

The synergy between computational predictions and experimental data is crucial. Discrepancies can often be accounted for by environmental factors in the experiment (e.g., solvent effects, solid-state interactions) not modeled in the gas-phase theoretical calculations, or they may prompt a re-evaluation of the proposed structure.

Biological and Pharmacological Research Applications

Antimicrobial Activities of Thiazole (B1198619) Derivatives

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of pathogenic microorganisms. sapub.orgjocpr.com The inherent chemical features of the thiazole nucleus, such as its ability to enhance lipid solubility and its role as a toxophoric unit, contribute to its antimicrobial potential. sapub.org

Derivatives of thiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The antibacterial action of these compounds is a critical area of research, especially in the context of rising antibiotic resistance. jchemrev.com

A study on 2-phenylacetamido-thiazole derivatives revealed potent inhibitory activity against Escherichia coli KAS III (ecKAS III), a key enzyme in bacterial fatty acid synthesis. The most active derivative in this series displayed significant minimum inhibitory concentration (MIC) values against both Gram-negative (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis and Staphylococcus aureus) bacterial strains. nih.gov

Another research effort focused on novel thiazole derivatives and their in-vitro antibacterial potency. The findings indicated significant activity against various pathogens, including Bacillus subtilis, Bacillus megaterium, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Similarly, other studies have confirmed the broad-spectrum antibacterial activity of various thiazole derivatives. biointerfaceresearch.com For instance, one synthesized thiazole derivative showed an inhibitory effect against Proteus mirabilis and Shigella dysenteriae. mui.ac.ir

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.

| Bacterial Strain | Type | Thiazole Derivative Activity | Reference |

| Escherichia coli | Gram-Negative | Potent Inhibition | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Significant Inhibition | nih.govnih.gov |

| Proteus mirabilis | Gram-Negative | Inhibitory Effect | mui.ac.ir |

| Shigella dysenteriae | Gram-Negative | Inhibitory Effect | mui.ac.ir |

| Bacillus subtilis | Gram-Positive | Potent Inhibition | nih.govnih.gov |

| Staphylococcus aureus | Gram-Positive | Significant Inhibition | nih.gov |

| Listeria monocytogenes | Gram-Positive | Inhibitory Effect | nih.gov |

In addition to their antibacterial action, thiazole derivatives have shown significant promise as antifungal agents. jchemrev.comjchemrev.com The antifungal activity of these compounds is particularly relevant due to the increasing incidence of fungal infections, especially in immunocompromised individuals. preprints.org

Research has demonstrated that certain thiazole derivatives exhibit potent antifungal effects against various Candida species, which are common causes of opportunistic fungal infections. jchemrev.comnih.gov For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against both reference and clinical isolates of Candida albicans. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be in a low range, indicating high potency. nih.gov

A series of acetamido derivatives containing a piperidine (B6355638) thiazole moiety also demonstrated good fungicidal activities against plant pathogenic fungi such as Botrytis cinerea and Phytophthora infestans. cabidigitallibrary.org This suggests that the applications of thiazole-based antifungals could extend to agriculture.

The table below presents the antifungal activity of specific thiazole derivatives.

| Fungal Strain | Thiazole Derivative Activity | Reference |

| Candida albicans | Very Strong Inhibition | nih.gov |

| Candida species | Potent Inhibition | jchemrev.com |

| Botrytis cinerea | Good Fungicidal Activity | cabidigitallibrary.org |

| Phytophthora infestans | Good Fungicidal Activity | cabidigitallibrary.org |

The antimicrobial effects of thiazole derivatives are attributed to various mechanisms of action that interfere with essential cellular processes in microorganisms. nih.gov One of the primary mechanisms is the inhibition of crucial enzymes involved in biosynthesis pathways. nih.gov

For instance, some thiazole derivatives act as potent inhibitors of DNA gyrase B, an enzyme essential for bacterial DNA replication. nih.gov Others have been shown to inhibit FtsZ polymerization, a critical step in bacterial cell division. jchemrev.comjchemrev.com The inhibition of enzymes like E. coli KAS III, which is involved in fatty acid synthesis, is another identified mechanism of antibacterial action. nih.gov

In fungi, the mode of action may involve disruption of the fungal cell wall and/or cell membrane structure, leading to increased permeability. preprints.orgnih.gov Some studies suggest that the high lipophilicity of certain thiazole derivatives is related to their high antifungal activity, allowing them to effectively penetrate microbial cell membranes. nih.gov

Anti-inflammatory Properties

Thiazole and its derivatives have been extensively investigated for their anti-inflammatory potential. nih.govwisdomlib.org Inflammation is a complex biological response implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a significant area of pharmaceutical research. researchgate.net

A key mechanism through which thiazole derivatives exert their anti-inflammatory effects is by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govtandfonline.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.net

Several studies have reported the synthesis of thiazole derivatives as selective inhibitors of COX-2, an isoform of cyclooxygenase that is upregulated during inflammation. nih.gov For example, two thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, were found to significantly block prostaglandin (B15479496) production in lipopolysaccharide (LPS)-stimulated cells, likely through specific COX-2 inhibition. nih.gov Other research has focused on developing dual COX/LOX inhibitors based on the thiazole scaffold, which could offer therapeutic advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Furthermore, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the release of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced inflammatory models. nih.gov

The versatility of the thiazole nucleus allows for the synthesis of a wide array of derivatives with diverse substituents, enabling the optimization of their anti-inflammatory profiles. wisdomlib.org For instance, the introduction of specific aryl groups or other heterocyclic moieties to the thiazole core has been shown to modulate the inhibitory activity against COX and LOX enzymes. nih.gov The inherent properties of the thiazole moiety, combined with the ability to systematically modify its structure, make it a valuable scaffold in the design and development of novel anti-inflammatory agents. tandfonline.comnih.gov

Anticancer and Antitumor Activity

No studies detailing the anticancer and antitumor activity of 2-Acetamido-4-(chloromethyl)thiazole were found.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa)

Specific IC₅₀ or cytotoxicity data for this compound against HepG2, MCF-7, HCT116, HeLa, or any other cancer cell lines are not documented in the reviewed literature. Research has been conducted on numerous other 2-acetamido-thiazole derivatives, showing a range of cytotoxic effects, but this data is not applicable to the specific compound . nih.govresearchgate.netijcce.ac.ir

Potential as Tubulin Polymerization Inhibitors

While various thiazole-based compounds have been identified as potent tubulin polymerization inhibitors, there is no available research to indicate that this compound has been investigated for this mechanism of action. nih.govnih.govmdpi.com Studies in this field report on derivatives with more complex substituents at the 4-position designed to interact with the colchicine (B1669291) binding site on tubulin. nih.gov

Antineoplastic Activity in Preclinical Studies

No preclinical studies investigating the antineoplastic activity of this compound in animal models or other in vivo systems have been published. Preclinical evaluations are typically conducted on lead compounds that have already demonstrated significant in vitro activity. nih.gov

Other Documented Biological Activities of Thiazole Derivatives

Antiviral Activity

The broader class of thiazole derivatives has been explored for potential antiviral applications against a range of viruses, including influenza, hepatitis, and HIV. researchgate.netnih.gov However, no patents or research articles were found that specifically document the antiviral activity of this compound.

Antidiabetic Activity

While direct studies on the antidiabetic properties of this compound are not prominent, the thiazole nucleus is central to a well-known class of antidiabetic drugs: the thiazolidinediones (TZDs). nih.govrjptonline.org Research has focused on creating novel thiazole-containing compounds, including TZD derivatives, to explore their effects on glucose metabolism.

A series of thiazolyl-2,4-thiazolidinediones were synthesized and evaluated for their insulin-releasing activities in INS-1 cells. nih.gov This research identified two compounds, If and IIa, that demonstrated a significant insulinotropic effect, suggesting a potential mechanism for their antidiabetic action. nih.gov The findings underscore the importance of the thiazole ring in designing compounds that can modulate insulin (B600854) secretion. rjptonline.orgnih.gov Further studies have shown that other thiazole derivatives can effectively reduce blood glucose levels in animal models of diabetes. researchgate.net

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound | Activity | Model |

|---|---|---|

| Compound If | Significant insulinotropic effect | INS-1 cells |

| Compound IIa | Significant insulinotropic effect | INS-1 cells |

Anticonvulsant Activity

The thiazole scaffold has been identified as a promising framework for the development of new anticonvulsant agents. zsmu.edu.uamdpi.com Research has demonstrated that hybrid molecules combining thiazole and 4-thiazolidinone (B1220212) cores exhibit notable anticonvulsant properties. mdpi.com

In studies using both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) seizure test, certain thiazole-bearing thiazolidinones showed excellent anticonvulsant activity. mdpi.com For instance, compounds Ib , IId , and IIj were identified as particularly potent in both assays, suggesting a broad spectrum of anticonvulsant action that may involve multiple mechanisms, such as enhancing GABA-ergic inhibition and blocking sodium channels. mdpi.com Furthermore, separate research into acetamide-containing structures has highlighted that the 2-acetamido group, present in the parent compound, is an important, though not essential, feature for protection against MES-induced seizures. nih.gov

Table 2: Anticonvulsant Activity of Selected Thiazole-Thiazolidinone Derivatives

| Compound | Seizure Model | Activity Noted |

|---|---|---|

| Ib (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one) | PTZ & MES | Excellent anticonvulsant activity |

| IId (2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide) | PTZ & MES | Excellent anticonvulsant activity |

| IIj ([2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester) | PTZ & MES | Excellent anticonvulsant activity |

Antioxidant Properties

Derivatives of the thiazole structure have been extensively investigated for their antioxidant capabilities. These compounds can neutralize reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. nih.gov The thiazole ring is believed to contribute to this activity by influencing the bond dissociation energies of nearby functional groups involved in scavenging free radicals. nih.gov

In vitro studies have consistently shown that novel thiazole derivatives possess potent antioxidant activity. researchgate.net A series of carbazole-based 2,4-disubstituted thiazoles were synthesized, and several compounds demonstrated higher antioxidant activity than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net Similarly, another study found that newly synthesized thiazole and thiazolidinone derivatives with phenolic fragments exceeded the radical scavenging activity of standards like 4-methyl-2,6-di-tert-butylphenol. mdpi.com The strategic incorporation of the thiazole ring into molecules with known antioxidant moieties, such as polyphenols, has been shown to yield compounds with significantly enhanced antioxidant capacity compared to established standards like ascorbic acid and Trolox. nih.gov

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Series | Assay Type | Finding |

|---|---|---|

| Carbazole based 2,4-disubstituted thiazoles | Not specified | Higher activity than standard BHT |

| Thiazole/Thiazolidinone with phenolic fragments | Radical Scavenging / Ferric Reducing | Activity exceeds standard 4-methyl-2,6-di-tert-butylphenol |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents. nih.gov The thiazole scaffold has proven to be a valuable starting point for the synthesis of novel compounds with activity against Mycobacterium tuberculosis. dntb.gov.ua

A study focusing on Schiff bases of 2-aminothiazoles identified several derivatives with good antitubercular activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 6.25 μg/ml. nih.gov Another investigation into acetylene-containing 2-(2-hydrazinyl)thiazole derivatives found that eight compounds could inhibit the growth of M. tuberculosis, with MIC values ranging from 50 to 100 μg/ml. nih.gov These findings confirm that thiazole analogues have significant potential as antitubercular agents. nih.gov

Table 4: Antitubercular Activity of Selected Thiazole Derivatives

| Compound Series | Target Strain | MIC |

|---|---|---|

| Schiff bases of 2-aminothiazoles | M. tuberculosis H37Rv | 6.25 μg/ml |

Antimalarial Activity

Thiazole-containing compounds have emerged as promising candidates in the search for new antimalarial drugs. nih.gov Various derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The synthesis of piperazine-tethered thiazole compounds led to the identification of a hit compound with an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com In another study, an aminomethylthiazole pyrazole (B372694) carboxamide derivative showed good in vitro antiplasmodial activity with an IC50 of 0.08 μM against the multidrug-resistant K1 strain and also exhibited in vivo efficacy in a mouse model. nih.gov Additionally, novel thiazole hydrazine (B178648) derivatives have been screened, with one compound showing promising antimalarial activity close to that of the standard drug quinine. nanobioletters.com

Table 5: Antimalarial Activity of Selected Thiazole Derivatives

| Compound Type | Target Strain | Activity Metric (IC50/EC50) |

|---|---|---|

| Piperazine-tethered thiazole | P. falciparum (Dd2, resistant) | 102 nM |

| Aminomethylthiazole pyrazole carboxamide | P. falciparum (K1, resistant) | 0.08 μM |

Metabolism and Pharmacokinetics

The study of how a foreign compound, or xenobiotic, is processed by a living organism is crucial for understanding its potential therapeutic effects and disposition.

Investigation of Xenobiotic Metabolism

Research on the metabolism of this compound in rats has provided specific insights into its biotransformation pathways. nih.govnih.gov As a xenobiotic, the compound undergoes metabolic processes aimed at increasing its water solubility to facilitate excretion. openaccessjournals.com

Studies have identified the primary metabolites of this compound. The major urinary metabolites are (2-acetamido-4-thiazolylmethyl)mercapturic acid and 2-acetamidothiazole-4-carboxylic acid. nih.gov In addition, minor urinary metabolites include 2-acetamido-4-methylthiomethylthiazole and its corresponding sulphoxide and sulphone derivatives. nih.gov

Investigation of its biliary excretion revealed that the major metabolites in bile are the mercapturic acid conjugate of 2-acetamido-4-methylthiazole (B372268) and the glucuronic acid conjugate of 2-acetamido-4-(mercaptomethyl)thiazole. nih.gov These findings indicate that the compound undergoes Phase II conjugation reactions, specifically with glutathione (B108866) (leading to mercapturic acid) and glucuronic acid. nih.govnih.gov Further research suggests that the intestinal microflora play a necessary role in the subsequent metabolism of these biliary conjugates, leading to the formation of the minor sulfur-containing metabolites found in urine. nih.gov

Table 6: Identified Metabolites of this compound in the Rat

| Excretion Route | Metabolite | Classification |

|---|---|---|

| Urine | (2-acetamido-4-thiazolylmethyl)mercapturic acid | Major |

| Urine | 2-acetamidothiazole-4-carboxylic acid | Major |

| Urine | 2-acetamido-4-methylthiomethylthiazole | Minor |

| Urine | 2-acetamido-4-methylthiomethylthiazole sulphoxide | Minor |

| Urine | 2-acetamido-4-methylthiomethylthiazole sulphone | Minor |

| Bile | Mercapturic acid conjugate of 2-acetamido-4-methylthiazole | Major |

Mercapturic Acid Pathway and Detoxification

The primary mechanism for the detoxification of this compound involves the mercapturic acid pathway. This pathway is a major route for the biotransformation of electrophilic xenobiotics. The process is initiated by the conjugation of the compound with glutathione, a key cellular antioxidant.

In studies conducted on rats, this compound is metabolized to (2-acetamido-4-thiazolylmethyl)mercapturic acid. hkbu.edu.hkresearchgate.net This mercapturic acid derivative represents a significant detoxification product, rendering the original compound more water-soluble and facilitating its elimination from the body. The formation of this conjugate is a critical step in mitigating potential toxicity. Another identified metabolite is 2-acetamidothiazole-4-carboxylic acid, indicating that oxidation also plays a role in its biotransformation. hkbu.edu.hkresearchgate.net

Role of Intestinal Microflora in Metabolite Formation and Enterohepatic Circulation

The metabolic fate of this compound is intricately linked to the activity of the intestinal microflora and the process of enterohepatic circulation. Enterohepatic circulation describes the process where compounds are excreted by the liver into the bile, enter the intestine, are reabsorbed back into the bloodstream, and returned to the liver. nih.gov This recycling can significantly prolong the presence of a compound and its metabolites in the body. mendeley.comacdlabs.com

Research has shown that biliary metabolites of this compound undergo further processing by microorganisms in the gut. scbdd.com When major biliary metabolites were introduced directly into the cecum of rats, specific urinary metabolites were subsequently identified. scbdd.com This provides strong evidence that the intestinal microflora are necessary for the formation of certain downstream metabolites. scbdd.com This interplay between hepatic metabolism, biliary excretion, microbial metabolism in the gut, and reabsorption highlights the complex and symbiotic relationship between the host and its microbiome in xenobiotic processing.

Biliary and Urinary Metabolite Identification

Detailed analysis in rat models has successfully identified distinct metabolite profiles in both the bile and urine following administration of this compound.

The major metabolites found in the bile are the mercapturic acid conjugate of 2-acetamido-4-methylthiazole and a glucuronic acid conjugate of 2-acetamido-4-(mercaptomethyl)thiazole. scbdd.com These conjugated forms are characteristic of Phase II detoxification reactions that occur in the liver to increase the water solubility of xenobiotics for excretion.

Subsequent to biliary excretion and processing by gut bacteria, a different set of metabolites is observed in the urine. The primary urinary metabolite is (2-acetamido-4-thiazolylmethyl)mercapturic acid. hkbu.edu.hk Additionally, minor urinary metabolites, including 2-acetamido-4-methylthiomethylthiazole and its corresponding sulfoxide (B87167) and sulfone derivatives, have been identified. hkbu.edu.hkresearchgate.net The formation of these sulfur-containing urinary metabolites, such as 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, is directly attributed to the metabolism of the biliary conjugates by the intestinal microflora. scbdd.com

Table 1: Identified Metabolites of this compound in Rats

| Metabolite | Location Found | Reference |

|---|---|---|

| (2-acetamido-4-thiazolylmethyl)mercapturic acid | Urine (Major) | hkbu.edu.hk |

| 2-acetamidothiazole-4-carboxylic acid | Urine | hkbu.edu.hk |

| Mercapturic acid conjugate of 2-acetamido-4-methylthiazole | Bile (Major) | scbdd.com |

| Glucuronic acid conjugate of 2-acetamido-4-(mercaptomethyl)thiazole | Bile (Major) | scbdd.com |

| 2-acetamido-4-methylthiomethylthiazole | Urine (Minor) | hkbu.edu.hkresearchgate.net |

| 2-acetamido-4-[(methylsulfinyl)methyl]thiazole | Urine (Minor) | scbdd.com |

| 2-acetamido-4-[(methylsulfonyl)methyl]thiazole | Urine (Minor) | scbdd.com |

Computational Pharmacokinetics Predictions (e.g., ADME studies)

These predictions suggest that the compound has moderate water solubility and is likely to be absorbed from the intestine. It is not predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system effects. The compound is not predicted to inhibit major cytochrome P450 enzymes, which are critical for drug metabolism, indicating a lower potential for drug-drug interactions via this mechanism. Finally, the predictions suggest that the compound is not likely to be a substrate for P-glycoprotein, a transporter that can pump drugs out of cells and contribute to drug resistance.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification |

|---|---|

| Absorption | |

| Water Solubility (logS) | -2.275 mol/L |

| Intestinal Absorption (Human) | 81.442 % |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -1.298 (Low) |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| P-glycoprotein Substrate | No |

Data generated using the pkCSM predictive web server.

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.comnih.gov By calculating the electron density, DFT can determine various molecular properties, providing a theoretical basis for understanding a molecule's stability, reactivity, and spectroscopic characteristics. irjweb.comnih.gov For thiazole (B1198619) derivatives, DFT calculations are frequently employed to analyze their electronic properties and predict their behavior in chemical reactions. niscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. irjweb.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of various thiazole derivatives, DFT calculations have been used to determine these energy values. For instance, in an analysis of 2-acetamidothiazole-based compounds, DFT/B3LYP calculations showed that the HOMO orbitals were primarily composed of non-bonding lone pairs from heteroatoms, while the LUMOs were π*-orbitals of the core thiazole structure. exlibrisgroup.comresearchgate.net A lower HOMO-LUMO energy gap is associated with high chemical reactivity, polarizability, and biological activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

This table shows examples of HOMO-LUMO energy calculations for related thiazole compounds, illustrating the typical values obtained through DFT studies. A smaller energy gap indicates higher reactivity.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |

|---|---|---|---|---|

| Triazine Derivative | - | - | 4.4871 | Indicates the chemical reactivity of the molecule. irjweb.com |

| Thiazole Derivative | - | - | 4.573 (Gas Phase) | Reflects the molecule's kinetic stability. researchgate.net |

| Hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | A low gap suggests high chemical and biological activity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.comrsc.org The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov

For thiazole derivatives, MEP maps reveal that electronegative atoms like oxygen, nitrogen, and sulfur create regions of negative potential, while hydrogen atoms are associated with positive potential. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions, such as how a ligand might bind to a biological receptor. numberanalytics.comscispace.com The MEP analysis helps identify the key sites involved in molecular recognition and reactivity. niscpr.res.in

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). niscpr.res.in This simulation helps to characterize the binding mode and affinity, which is often quantified as a binding score or energy. exlibrisgroup.comresearchgate.net It is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

Docking studies involving thiazole derivatives have been performed against a variety of biological targets, including enzymes and receptors implicated in different diseases. nih.govnih.gov These simulations reveal the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

For example, in studies of thiazole-based compounds as tubulin polymerization inhibitors, docking analysis showed that the sulfur atom of the thiazole ring and the amidic NH group could form crucial hydrogen bonds with key amino acid residues like ThrB353 in the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, docking of other thiazole derivatives into the active sites of cyclooxygenase (COX) enzymes or sigma-1 (σ1) receptors has helped elucidate their binding patterns and structure-affinity relationships. nih.govnih.gov Such studies provide a rational basis for designing molecules with improved binding affinity and selectivity.

Molecular docking is a powerful tool for predicting the inhibitory activity of compounds. The binding affinity calculated during docking simulations often correlates with the compound's experimentally determined inhibitory concentration (e.g., IC50). exlibrisgroup.comresearchgate.net A lower (more negative) binding energy generally suggests a more stable ligand-receptor complex and, consequently, a higher potential for inhibitory activity.

In a study of 2-acetamidothiazole (B125242) derivatives as antioxidant agents, molecular docking was performed against a target protein (PDB Code: 2Y9X). The results showed that compounds with superior binding scores (e.g., -7.2835 kcal/mol) also exhibited higher antioxidant activity in experimental assays. exlibrisgroup.comresearchgate.net This correlation between docking scores and biological activity underscores the predictive power of these simulations in identifying promising therapeutic candidates. exlibrisgroup.comresearchgate.net

Table 2: Representative Molecular Docking Results for Thiazole Derivatives

This table presents examples of binding affinities from docking studies of various thiazole-based compounds against different biological targets. Lower binding energies typically indicate stronger predicted inhibitory activity.

| Thiazole Derivative Type | Biological Target | Binding Affinity / Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Antioxidant Sulfide (B99878) Compound | Protein (PDB: 2Y9X) | -7.2835 | Docking results matched antioxidant investigation conclusions. researchgate.net |

| Tubulin Inhibitor (Compound 10a) | Tubulin (Colchicine Site) | -7.3 | Hydrophobic and hydrogen bonding interactions. nih.gov |

| EGFR Inhibitor (Compound 4e) | EGFR | -6.98 | Higher binding affinity than the standard drug Gefitinib. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.orgnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective compounds. physchemres.orgnih.gov

QSAR studies on thiazole derivatives have been conducted for a range of biological activities, including anticancer, anti-biofilm, and enzyme inhibitory effects. physchemres.orgnih.govimist.ma These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, physicochemical) and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. imist.ma

For instance, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), the partition coefficient (LogP), and the LUMO energy (E-LUMO) to construct a model with high predictive power (R² = 0.76). imist.ma Similarly, another study on thiazole derivatives as biofilm inhibitors developed robust CoMFA and CoMSIA models that successfully guided the design of new candidates with enhanced activity. physchemres.org These models provide valuable insights into the structural requirements for a given biological effect, facilitating a more targeted and efficient drug discovery process. nih.govnih.gov

Correlation of Structural Features with Biological Activity

No dedicated structure-activity relationship (SAR) studies for 2-Acetamido-4-(chloromethyl)thiazole were identified. Scientific research in this area tends to focus on larger series of related thiazole-containing compounds to derive broader SAR trends. These studies often explore how modifications to different parts of the thiazole scaffold influence biological outcomes. However, a specific analysis correlating the acetamido group at the 2-position and the chloromethyl group at the 4-position of the thiazole ring of this particular compound with a specific biological activity has not been published.

Molecular Dynamics (MD) Simulations

There are no available records of molecular dynamics (MD) simulations having been performed specifically on this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with biological macromolecules over time. While MD simulations have been extensively used to study the behavior of various thiazole-based inhibitors within the active sites of enzymes, this level of detailed computational investigation has not been applied to this compound, according to the available data.

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents based on 2-Acetamido-4-(chloromethyl)thiazole Scaffolds

The 2-aminothiazole (B372263) core, a fundamental component of this compound, is a well-established pharmacophore in medicinal chemistry. mdpi.com It is a key structural element in clinically approved drugs and numerous investigational agents, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The this compound structure serves as a key building block for creating libraries of new chemical entities aimed at various therapeutic targets.

Research has demonstrated that modifications of the 2-aminothiazole scaffold can lead to potent biological activity. For instance, derivatives have been developed as inhibitors of VEGFR-2 for cancer therapy and as antagonists of the CCR4 receptor. nih.govnih.gov The chloromethyl group at the 4-position is a particularly attractive feature for medicinal chemists, as it provides a reactive handle for introducing a wide variety of substituents to explore structure-activity relationships (SAR) and develop new therapeutic agents. However, the role of this specific group can be complex; in one study, replacing an isothiocyanatomethyl group with the 4-chloromethyl moiety on a 2-acetamidothiazole (B125242) scaffold did not lead to an increase in antiproliferative activity, indicating that its contribution to efficacy is context-dependent. nih.gov

Future work will likely focus on leveraging this scaffold to generate novel derivatives targeting a broad range of diseases.

| Therapeutic Area | Target/Mechanism | Relevance of Thiazole (B1198619) Scaffold | Reference |

|---|---|---|---|

| Oncology | Tubulin Polymerization Inhibition, VEGFR-2 Inhibition | Core component of dasatinib; derivatives show activity against melanoma, leukemia, and pancreatic cancer cell lines. | nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Thiazole derivatives have shown potent activity against multidrug-resistant pathogens. | mdpi.commdpi.com |

| Inflammation | CCR4 Receptor Antagonism | 2-aminothiazole derivatives have been optimized as potent and orally bioavailable CCR4 antagonists. | nih.gov |

A critical aspect of future research is the strategic optimization of lead compounds derived from the this compound scaffold. The goal is to maximize therapeutic efficacy and target selectivity while minimizing off-target effects and toxicity. mdpi.com This involves a systematic medicinal chemistry approach, often guided by structure-activity relationship (SAR) studies. nih.gov

Optimization strategies include:

Modification of the Acetamido Group: Altering the acyl group at the 2-position can influence binding affinity and pharmacokinetic properties.

Functionalization of the Chloromethyl Group: The reactive C4-chloromethyl position allows for the introduction of diverse functional groups to probe interactions with biological targets and modulate properties like solubility and cell permeability.

Substitution on the Thiazole Ring: Although the starting scaffold is defined, further derivatization at the 5-position of the thiazole ring is a common strategy for optimizing activity, as seen in the development of other thiazole-based agents. nih.gov

By creating and screening a variety of analogues, researchers can identify derivatives with improved profiles. For example, studies on other 2-aminothiazole series have successfully identified compounds with submicromolar inhibitory activity and high selectivity against specific cancer cell lines. nih.gov This iterative process of design, synthesis, and biological evaluation is essential for translating a promising scaffold into a viable drug candidate. nih.gov

To enhance the therapeutic index of potent agents derived from this compound, targeted drug delivery systems (DDS) represent a significant area for future development. These systems are designed to increase the concentration of a drug at the site of disease, such as a tumor, thereby improving efficacy and reducing systemic toxicity. nih.govaccscience.com

Two primary strategies for targeting are:

Passive Targeting: This approach utilizes nanocarriers like liposomes or polymeric nanoparticles, which preferentially accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect. nih.govmdpi.com The leaky vasculature and poor lymphatic drainage of tumors allow these nanoparticles to be retained, leading to a higher local drug concentration. mdpi.com

Active Targeting: This involves decorating the surface of a nanocarrier with ligands (e.g., antibodies, peptides, or small molecules) that bind to specific receptors overexpressed on cancer cells or other target cells. nih.govnih.gov This strategy can further enhance the specificity and cellular uptake of the encapsulated drug. mdpi.com

Future research could involve encapsulating novel thiazole-based therapeutics into such nanocarriers to improve their pharmacokinetic profiles and enable targeted delivery to specific tissues or cell types, including cancer stem cells. nih.govmdpi.com

Exploration of Agricultural Chemical Applications

The thiazole ring is a key structural motif not only in pharmaceuticals but also in modern agrochemicals. nbinno.com The closely related compound, 2-Chloro-5-(chloromethyl)thiazole, is a crucial intermediate in the synthesis of leading pesticides. nbinno.com Its structural features allow for the creation of derivatives with potent insecticidal, fungicidal, and herbicidal properties. nbinno.com